molecular formula C13H17NO2 B2876201 Methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate CAS No. 1779480-73-7

Methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate

Cat. No.: B2876201
CAS No.: 1779480-73-7
M. Wt: 219.284
InChI Key: IPZXIDPWVMTHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a pyrrolidine ring substituted with a methyl ester group at the second position and a 3-methylphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and subsequent esterification. One common method includes:

    Condensation Reaction: 3-methylbenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst to form the corresponding imine.

    Reduction: The imine is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine or aromatic derivatives.

Scientific Research Applications

Methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylpyrrolidine-2-carboxylate
  • Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate
  • Methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate

Uniqueness

Methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate is unique due to the specific substitution pattern on the pyrrolidine ring and the aromatic ring. This unique structure can result in distinct biological activity and chemical reactivity compared to other similar compounds. The presence of the 3-methylphenyl group can influence the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

methyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-4-3-5-10(8-9)11-6-7-14-12(11)13(15)16-2/h3-5,8,11-12,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZXIDPWVMTHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCNC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.